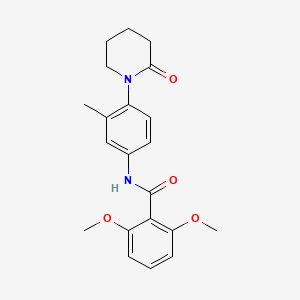
2,6-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as DMOMPPB and belongs to the class of benzamide derivatives. DMOMPPB has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
Compounds structurally related to "2,6-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide" have been studied for their potential in amyloid imaging, particularly in the context of Alzheimer's disease. Amyloid imaging ligands, such as radioligands, are used to measure amyloid deposits in vivo in the brain, providing a breakthrough in understanding the pathophysiological mechanisms of Alzheimer's and enabling early detection of the disease (Nordberg, 2008).
Antioxidant Activity and Environmental Fate
Synthetic phenolic antioxidants (SPAs), which share some structural characteristics with the compound , have been widely studied for their environmental occurrence, human exposure, and toxicity. These studies provide insights into the distribution, potential human exposure pathways, and the toxicity effects of SPAs and their transformation products (Liu & Mabury, 2020).
Benzoxaboroles in Medicinal Chemistry
Benzoxaboroles, compounds that have a boron atom within their structure, have found broad applications in medicinal chemistry due to their unique physicochemical and drug-like properties. They have been used as the foundation for developing anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, showcasing the potential for compounds with specific functional groups to be applied in drug development (Adamczyk-Woźniak et al., 2009).
Pharmacokinetics and Toxicology of Novel Psychoactive Substances
The pharmacokinetics, pharmacodynamics, and toxicology of novel psychoactive substances (NPS) provide a framework for understanding how structural modifications in chemical compounds can impact their potency, toxicity, and mechanism of action. These insights are crucial for the development of safer therapeutic agents and for regulatory purposes (Nugteren-van Lonkhuyzen et al., 2015).
Antituberculosis Activity of Organotin Complexes
Research into the antituberculosis activity of organotin complexes, which may share some chemical functionality with "this compound," highlights the potential of metal-organic compounds in treating infectious diseases. These studies explore the structural diversity and the influence of the ligand environment on the biological activity of these complexes (Iqbal et al., 2015).
作用機序
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures form active esters that can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . This suggests that 2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a broad range of biological activities , suggesting that this compound might have diverse molecular and cellular effects.
Action Environment
It’s known that reactions involving similar compounds can proceed under atmospheric conditions without drying of the solvent , suggesting that environmental conditions might play a role in the action of this compound.
特性
IUPAC Name |
2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-13-15(10-11-16(14)23-12-5-4-9-19(23)24)22-21(25)20-17(26-2)7-6-8-18(20)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAXUBAGUXPJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)
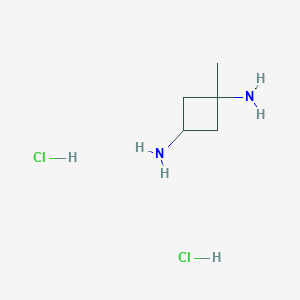
![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)
amine](/img/structure/B2837928.png)
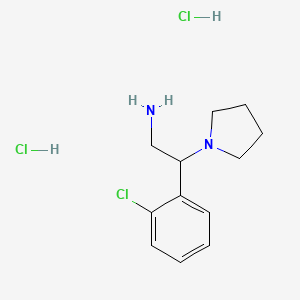
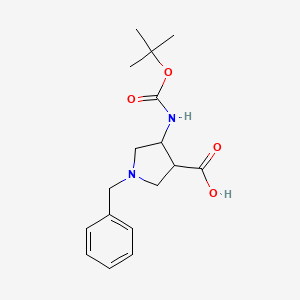
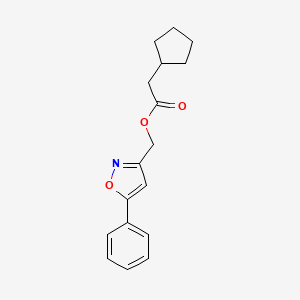


![4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide](/img/structure/B2837939.png)